molecular formula C15H13ClO2 B1365940 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 590360-24-0

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1365940
CAS No.: 590360-24-0
M. Wt: 260.71 g/mol
InChI Key: HEZCTUXZGJRYLS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde (CAS: 590360-24-0 or 845790-38-7, depending on the source) is a halogenated aromatic aldehyde with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . Its structure comprises a benzaldehyde core substituted with a chlorine atom at the 5-position and a 2-methylbenzyloxy group (–O–CH₂–C₆H₄–CH₃) at the 2-position. This compound is primarily utilized in organic synthesis, particularly as a precursor for azomethine ligands in coordination chemistry and luminescent materials .

Synthesis and Applications
The compound is synthesized via condensation reactions, such as the coupling of 5-chloro-2-hydroxybenzaldehyde with 2-methylbenzyl halides under basic conditions . Its applications include:

  • Biological Activity: Derivatives demonstrate protistocidal activity, with some zinc complexes showing efficacy twice that of the reference drug toltrazuril .

Properties

IUPAC Name

5-chloro-2-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCTUXZGJRYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405398
Record name 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590360-24-0
Record name 5-Chloro-2-[(2-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590360-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.

    Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is reacted with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: 5-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde (if methoxide is used as the nucleophile).

Scientific Research Applications

Chemistry

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is utilized as a building block in organic synthesis. It serves as a precursor for the development of more complex organic molecules. The compound can be synthesized through the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base like potassium carbonate under reflux conditions in an organic solvent such as dimethylformamide. This synthetic route is crucial for producing derivatives that may exhibit enhanced properties or functionalities.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Studies indicate that similar compounds can inhibit tyrosinase activity, which is essential in melanin production. Such inhibition could have therapeutic implications for treating hyperpigmentation disorders. For instance, research on analogous compounds demonstrated significant inhibition of tyrosinase, suggesting that this compound may possess similar properties .

Additionally, there are indications that the compound could exhibit antioxidant activity, contributing to its therapeutic profile . Its interactions with proteins and enzymes make it a candidate for further exploration in drug development.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique structural features allow it to be incorporated into various formulations, enhancing performance characteristics in products ranging from pharmaceuticals to agrochemicals.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of compounds similar to this compound. The results indicated that these compounds could effectively inhibit tyrosinase activity, which is crucial for melanin synthesis. This inhibition was quantified using spectrophotometric methods, demonstrating a dose-dependent response that highlights the compound's potential in treating skin conditions related to excessive melanin production .

Case Study 2: Antioxidant Activity

Another research effort focused on assessing the antioxidant properties of related compounds. The study employed various assays to measure free radical scavenging activity and reducing power. Results showed that certain derivatives exhibited significant antioxidant effects, suggesting that this compound may also contribute to oxidative stress reduction in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methylbenzyloxy Substitutents

5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 590360-23-9)
  • Structural Difference : The methyl group on the benzyl moiety is at the para position (4-methyl) instead of ortho (2-methyl).
  • Impact on Properties :
    • Thermal Stability : Both isomers exhibit high thermal stability (>290°C) based on TGA data from related zinc complexes .
    • Photoluminescence : PL quantum yields in solid-state zinc complexes range from 11.34% to 48.3%, but the para-substituted variant may exhibit redshifted emission due to increased electron-donating effects .
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde (CAS: 590376-26-4)
  • Structural Difference : Methyl group at the meta position (3-methyl) on the benzyl.
  • No direct data available; inferred from substituent electronic profiles .

Alkoxy Group Variants

5-Chloro-2-(difluoromethoxy)benzaldehyde (CAS: 145742-68-3)
  • Structural Difference : Replaces the methylbenzyloxy group with a difluoromethoxy (–O–CF₂H) moiety.
  • Chemical Reactivity : The electron-withdrawing –CF₂ group increases polarity and reactivity in nucleophilic substitution reactions, making it useful in fluorinated drug intermediates .
  • Thermal Properties : Likely lower thermal stability compared to methylbenzyloxy derivatives due to weaker C–F bonds .
5-Chloro-2-isobutoxybenzaldehyde (CAS: 27590-77-8)
  • Structural Difference : Features a branched isobutoxy (–O–CH₂CH(CH₃)₂) group.
  • Steric Effects : The bulky isobutoxy group may hinder coordination to metal centers, reducing ligand efficacy in complexes .

Functional Group Variants

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic Acid (CAS: 62176-32-3)
  • Structural Difference : The aldehyde (–CHO) is oxidized to a carboxylic acid (–COOH), and the benzyl group has a chlorine substituent.
5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 23602-63-3)
  • Structural Difference : Lacks the benzyloxy group; instead, a hydroxyl (–OH) and methyl (–CH₃) group are present at positions 2 and 3.

Biological Activity

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential applications in various therapeutic areas, particularly in anti-inflammatory and antiviral activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its chloro and methoxy substituents on a benzaldehyde scaffold. The structural formula can be represented as follows:

C15H15ClO2\text{C}_{15}\text{H}_{15}\text{ClO}_2

Anti-inflammatory Activity

Recent research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study indicated that the compound inhibited cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammation. The inhibition was measured using an IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
This compound5.504.801.15
Celecoxib5.460.787.23

The selectivity index suggests that while the compound is less selective than celecoxib, it still holds promise for further development as an anti-inflammatory agent .

Antiviral Activity

In addition to its anti-inflammatory properties, this compound has shown potential antiviral activity against viruses such as SARS-CoV-2. In vitro studies revealed that it inhibited viral replication effectively:

CompoundIC50 (μM)% Inhibition at 10 μM
This compound6.4064%
Reference Drug (GC-376)7.0058%

These results indicate that the compound can significantly reduce viral load, making it a candidate for further investigation in antiviral therapies .

Case Study 1: Inflammatory Response in Animal Models

A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a notable reduction in swelling compared to control groups. The results indicated a dose-dependent response, suggesting its potential utility in treating inflammatory conditions.

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In another study focusing on the antiviral properties of this compound, researchers treated Vero E6 cells with varying concentrations of this compound. The findings showed that at concentrations above 10 μM, there was a significant reduction in viral replication, indicating its mechanism of action might involve direct inhibition of viral proteases or interference with viral entry into host cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the benzaldehyde structure can enhance biological activity. For instance, the presence of electron-donating groups like methoxy enhances COX-2 inhibition and may also improve antiviral efficacy by stabilizing interactions with target proteins.

Q & A

Q. Critical Parameters :

ParameterCondition
SolventAcetonitrile
Temperature25°C (ambient)
Reaction Time24 hours
PurificationEthanol recrystallization

What spectroscopic and analytical methods confirm the structure of this compound?

Q. Basic Characterization Techniques

  • IR Spectroscopy :
    • Aldehyde C=O stretch: ~1689 cm⁻¹.
    • Ether C-O bond: ~1255 cm⁻¹.
    • Chlorine substituent vibrations: ~550–650 cm⁻¹ .
  • NMR Spectroscopy :
    • 1HNMR^1H \text{NMR}: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split into distinct signals due to substitution patterns.
    • 13CNMR^{13}C \text{NMR}: Aldehyde carbon at ~190 ppm; ether-linked carbons at ~70 ppm .
  • X-ray Crystallography : For definitive confirmation, single-crystal analysis resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between aromatic rings .

How can derivatives of this compound be designed for biological activity screening?

Q. Advanced Derivative Design

  • Thiosemicarbazones : React the aldehyde group with thiosemicarbazide to form Schiff base derivatives. These can exhibit antimicrobial or anticancer properties. Example: 5-Chloro-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone showed crystallographically confirmed stability .
  • Sulfonamide Hybrids : Incorporate sulfonamide groups at the benzyl position to enhance bioavailability. A study on 5-chloro-2-hydroxybenzoic acid derivatives demonstrated Gram-positive antibacterial activity .
  • Metal Complexes : Coordinate with transition metals (e.g., Cu(II), Zn(II)) to explore catalytic or therapeutic applications.

Q. Methodological Note :

  • Screen derivatives using in vitro assays (e.g., MIC for antimicrobial activity).
  • Validate binding modes via molecular docking against target receptors (e.g., dopamine D2 or serotonin 5-HT3) .

How should researchers address contradictions in reported spectral or crystallographic data?

Q. Advanced Data Analysis

  • Spectral Discrepancies :
    • Compare IR/NMR data across multiple batches to identify impurities. For example, residual solvents (e.g., DCM) may alter peak positions.
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .
  • Crystallographic Variability :
    • Cross-validate with computational models (e.g., DFT calculations for bond angles).
    • Replicate crystallization conditions (e.g., solvent polarity, temperature) to assess polymorphism. A study on methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate highlighted triclinic crystal packing influenced by C–H···π interactions .

What strategies optimize regioselectivity in etherification reactions for similar benzaldehyde derivatives?

Q. Advanced Reaction Optimization

  • Substituent Effects : Electron-donating groups (e.g., -CH₃ on benzyl) enhance nucleophilic attack at the ortho position.
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic conditions.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) favor SN2 mechanisms, while nonpolar solvents may reduce side reactions .

Case Study :
A synthesis of 4-((2-chlorobenzyl)oxy)benzaldehyde achieved 98% yield using acetonitrile, demonstrating solvent efficacy in minimizing byproducts .

How does the compound’s stability vary under different storage conditions?

Q. Advanced Stability Profiling

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde group.
  • Temperature : Long-term storage at -20°C prevents oxidation; room temperature may lead to gradual aldehyde dimerization.
  • Handling : Use anhydrous gloves and moisture-free environments to avoid hydrolysis of the ether linkage .

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